molecular formula C19H19NO3 B126954 Benzyl 2-(2-benzylprop-2-enoylamino)acetate CAS No. 87428-99-7

Benzyl 2-(2-benzylprop-2-enoylamino)acetate

Cat. No. B126954
CAS RN: 87428-99-7
M. Wt: 309.4 g/mol
InChI Key: YKINYFHTXSOMQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related α-ketoamide derivatives has been achieved using OxymaPure/DIC, which has shown superiority in terms of purity and yield compared to other methods . This approach involves the ring opening of N-acylisatin and coupling with different amino acid esters. Similarly, the synthesis of various heterocyclic systems using Methyl 2-benzoylamino-3-dimethylaminopropenoate has been reported, indicating the versatility of benzoylamino derivatives in synthesizing fused pyranones and pyrimidinones . Additionally, a one-pot synthesis method using Ni(NO3)2.6H2O as a catalyst has been described for the preparation of benzimidazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using techniques such as FT-IR, NMR, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

Benzoylamino derivatives have been utilized in various chemical reactions to synthesize heterocyclic systems. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate has been reacted with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones . It has also been used in the preparation of condensed pyranones by reacting with compounds containing an active methylene group . These reactions demonstrate the reactivity of benzoylamino derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylamino derivatives are influenced by their molecular structure. The presence of the benzoylamino group can impart certain biological activities, as seen in the synthesis of compounds with local anesthetic, platelet antiaggregating, and other activities . The substituents on the benzoylamino moiety can also affect the potency of these compounds as inhibitors of adenovirus replication .

Scientific Research Applications

Generation and Interception of Benzyl Carbenium Ions

Benzyl 2-(2-benzylprop-2-enoylamino)acetate has been studied in the context of generating benzyl carbenium ions. A study by Song, Darbeau, and White (2000) investigated the generation of these ions via protonation of phenyldiazomethane with benzoic acid in acetone, leading to a cascade of products including O-benzyl oxonium ion and benzyl benzoate (Song, Darbeau, & White, 2000).

Synthesis of α-Ketoamide Derivatives

El‐Faham et al. (2013) explored the use of OxymaPure in the synthesis of a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, utilizing a process involving N-acetylisatin and 4-aminobenzoic acid (El‐Faham et al., 2013).

Use as a Temporary Protecting Group

The compound was also examined by J. Vatèle (2005) for its use as a temporary protecting group for alcohols. The study demonstrated how 2-(prenyloxymethyl)benzoic acid could effectively protect hydroxyl functions in the presence of various reagents (Vatèle, 2005).

Application in Dyeing Polyester Fabrics

Metwally et al. (2004) researched the application of derivatives like 2-(N-benzoyl-amino)-5-arylazothiazole in dyeing polyester fabrics. These compounds were found to have good fastness properties when applied as disperse dyes (Metwally et al., 2004).

Safety And Hazards

While specific safety and hazard information for Benzyl 2-(2-benzylprop-2-enoylamino)acetate is not available, it’s important to handle all chemical compounds with care to prevent unnecessary exposure .

properties

IUPAC Name

benzyl 2-(2-benzylprop-2-enoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKINYFHTXSOMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531405
Record name Benzyl N-(2-benzylacryloyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-benzylprop-2-enoylamino)acetate

CAS RN

87428-99-7
Record name N-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87428-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl ((2-benzylprop-2-enoyl)amino)acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl N-(2-benzylacryloyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-[1-oxo-2-(phenylmethyl)-2-propen-1-yl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
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Record name BENZYL ((2-BENZYLPROP-2-ENOYL)AMINO)ACETATE
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Synthesis routes and methods

Procedure details

2.42 g (15 mmoles) of 2-benzyl acrylic acid are dissolved in 30 ml of THF and 10 ml of CHCl3. There is added a solution in 50 ml of THF of 1.87 g of glycine benzyl ester hydrochlorate, 2.2 g of triethylamine, then 2.20 g of HOBT and 3.4 g of DCC. The mixture is stirred for 20 hours at room temperature. The precipitate of DCU formed is collected. After evaporating to dryness and taking up with ethyl acetate the organic phase is washed in succession with 2×20 ml of citric acid, then 3×20 ml of NaHCO3. The material is concentrated under a vacuum and the rest of the DCU formed is suction filtered. A yellow oil which crystallizes slowly is obtained.
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.87 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.2 g
Type
solvent
Reaction Step Five

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